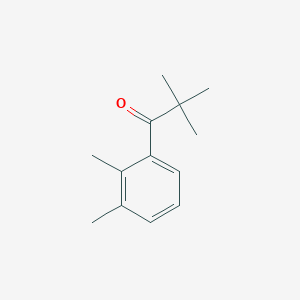
1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including 1-(2,3-Dimethylphenyl)piperazine, often involves N-dealkylation processes. These methods result in the formation of 1-aryl-piperazines, crucial intermediates for further chemical modifications.Molecular Structure Analysis
Piperazine-based molecules, including 1-(2,3-Dimethylphenyl)piperazine, exhibit a versatile scaffold due to their six-membered nitrogen-containing heterocyclic ring.Chemical Reactions Analysis
The chemical reactivity and properties of 1-(2,3-Dimethylphenyl)piperazine and similar compounds are deeply influenced by their piperazine core. This core contributes to the molecules’ interaction with various biological targets, underpinning their utility in drug design and synthesis for therapeutic applications.Physical And Chemical Properties Analysis
The physical properties of piperazine derivatives, including solubility and bioavailability, play a crucial role in their pharmacological efficacy.Applications De Recherche Scientifique
Synthesis and Structure Analysis
- The compounds [Mn(L1)(N3)]·H2O and [Mn(L2)(N3)], which incorporate a structure similar to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, have been studied for their synthesis, structures, and magnetic properties. These compounds exhibit antiferromagnetic interactions and spin canting at low temperatures, highlighting their potential in magnetic studies (Song et al., 2014).
Molecular Complex Formation
- Research on molecular complexes involving compounds related to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol, has been conducted. These studies are crucial for understanding molecular interactions and crystal structures (Toda, Tanaka, & Mak, 1985).
Fragrance Material Analysis
- A detailed toxicologic and dermatologic review of a similar fragrance ingredient, 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, provides insights into the physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data of related compounds. This information is crucial for fragrance material safety assessments (Scognamiglio, Letizia, & Api, 2013).
Luminescence Sensing Applications
- The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, related to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, demonstrates their potential as fluorescence sensors for benzaldehyde-based derivatives. Such applications are significant in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Crystallography and Chemical Reactions
- Studies on the crystallography and chemical reactions of compounds similar to 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1-aryl-2,2-dimethylpropane-1,3-diols, contribute to our understanding of chemical structures and reaction mechanisms. These insights are valuable in synthetic chemistry and material science (Hu & Kellogg, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-7-6-8-11(10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZRNXUGXYDAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611198 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
898766-21-7 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

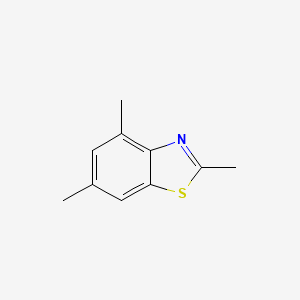
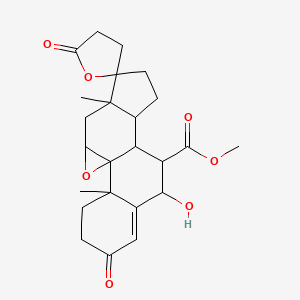
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)



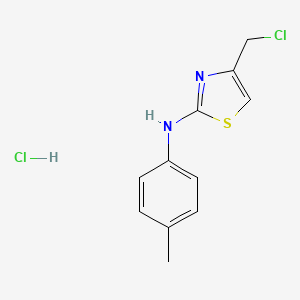

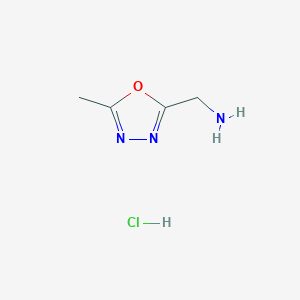
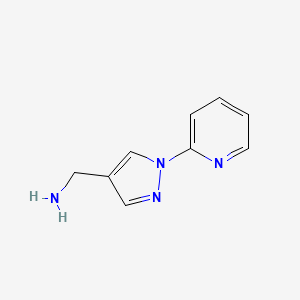

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)